molecular formula C20H30O3 B1255956 11,20-Dihydroxyferruginol

11,20-Dihydroxyferruginol

Cat. No. B1255956
M. Wt: 318.4 g/mol
InChI Key: ZBPGOZPDUZTLRB-MGPUTAFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11,20-dihydroxyferruginol is an abietane diterpenoid that is ferruginol in which a hydrogen of the bridgehead methyl group and the hydrogen ortho to the phenolic hydroxy group have both been replaced by hydroxy groups. It has a role as a plant metabolite. It is a carbotricyclic compound, a meroterpenoid, an abietane diterpenoid, a member of catechols and a primary alcohol. It derives from a ferruginol.

Scientific Research Applications

Anti-Lymphangiogenic Properties

The bark of Calocedrus macrolepis var. formosana contains diterpenes, including compounds related to 11,20-Dihydroxyferruginol. These compounds have shown promising growth-inhibitory effects on human lymphatic endothelial cells (LECs), indicating potential anti-lymphangiogenic properties. Among these, compound 10, structurally related to 11,20-Dihydroxyferruginol, was the most potent in suppressing cell growth and tube formation of LECs, highlighting its potential in anti-lymphangiogenic therapy (Lee et al., 2021).

Biofilm Inhibition

Research on Pseudomonas aeruginosa, a pathogen notorious for its resistance to antibiotics, identified a compound, 20p, which showed significant antibacterial synergy and biofilm inhibition. This compound, while not directly 11,20-Dihydroxyferruginol, is part of a series of synthesized compounds evaluated for their effects on bacterial biofilm, which is crucial in combating multidrug-resistant P. aeruginosa (Liu et al., 2021).

Antimicrobial Properties

A study on the synthesis of variously oxidized abietane diterpenes, including compounds related to 11,20-Dihydroxyferruginol, revealed their potent antimicrobial activities against MRSA and VRE. These findings suggest that modifications of 11,20-Dihydroxyferruginol could yield compounds with significant antimicrobial properties (Yang et al., 2001).

Antitumor Activity

Compounds structurally similar to 11,20-Dihydroxyferruginol, isolated from the cones of Sequoia sempervirens, demonstrated strong inhibition of colon, lung, and breast human tumors and oncogene-transformed cells. These findings indicate the potential antitumor applications of 11,20-Dihydroxyferruginol and its derivatives (Son et al., 2005).

properties

Product Name

11,20-Dihydroxyferruginol

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(4bR,8aS)-4b-(hydroxymethyl)-8,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-diol

InChI

InChI=1S/C20H30O3/c1-12(2)14-10-13-6-7-15-19(3,4)8-5-9-20(15,11-21)16(13)18(23)17(14)22/h10,12,15,21-23H,5-9,11H2,1-4H3/t15-,20+/m0/s1

InChI Key

ZBPGOZPDUZTLRB-MGPUTAFESA-N

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)CO)O)O

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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